ABT-100 ABT-100 ABT-100 is an orally bioavailable farnesyltransferase inhibitor. ABT-100 inhibited proliferation of cells in vitro carrying oncogenic H-Ras (EJ-1 bladder; IC(50) 2.2 nmol/L), Ki-Ras (DLD-1 colon, MDA-MB-231 breast, HCT-116 colon, and MiaPaCa-2 pancreatic; IC(50) range, 3.8-9.2 nmol/L), and wild-type Ras (PC-3 and DU-145; IC(50), 70 and 818 nmol/L, respectively) as well as clonogenic potential. ABT-100 shows 70% to 80% oral bioavailability in mice. ABT-100 regressed EJ-1 tumors (2-12.5 mg/kg/d s.c., every day for 21 days) and showed significant efficacy in DLD-1, LX-1, MiaPaCa-2, or PC-3 tumor-bearing mice (6.25-50 mg/kg/d s.c. once daily or twice daily orally).
Brand Name: Vulcanchem
CAS No.: 450839-40-4
VCID: VC0002050
InChI: InChI=1S/C27H19F3N4O3/c1-34-17-33-15-25(34)26(35,21-7-2-18(13-31)3-8-21)16-36-24-11-4-19(14-32)12-23(24)20-5-9-22(10-6-20)37-27(28,29)30/h2-12,15,17,35H,16H2,1H3/t26-/m0/s1
SMILES: CN1C=NC=C1C(COC2=C(C=C(C=C2)C#N)C3=CC=C(C=C3)OC(F)(F)F)(C4=CC=C(C=C4)C#N)O
Molecular Formula: C27H19F3N4O3
Molecular Weight: 504.5 g/mol

ABT-100

CAS No.: 450839-40-4

Cat. No.: VC0002050

Molecular Formula: C27H19F3N4O3

Molecular Weight: 504.5 g/mol

* For research use only. Not for human or veterinary use.

ABT-100 - 450839-40-4

CAS No. 450839-40-4
Molecular Formula C27H19F3N4O3
Molecular Weight 504.5 g/mol
IUPAC Name 4-[(2S)-2-(4-cyanophenyl)-2-hydroxy-2-(3-methylimidazol-4-yl)ethoxy]-3-[4-(trifluoromethoxy)phenyl]benzonitrile
Standard InChI InChI=1S/C27H19F3N4O3/c1-34-17-33-15-25(34)26(35,21-7-2-18(13-31)3-8-21)16-36-24-11-4-19(14-32)12-23(24)20-5-9-22(10-6-20)37-27(28,29)30/h2-12,15,17,35H,16H2,1H3/t26-/m0/s1
Standard InChI Key HEUVRFNVTLGKMZ-SANMLTNESA-N
Isomeric SMILES CN1C=NC=C1[C@](COC2=C(C=C(C=C2)C#N)C3=CC=C(C=C3)OC(F)(F)F)(C4=CC=C(C=C4)C#N)O
SMILES CN1C=NC=C1C(COC2=C(C=C(C=C2)C#N)C3=CC=C(C=C3)OC(F)(F)F)(C4=CC=C(C=C4)C#N)O
Canonical SMILES CN1C=NC=C1C(COC2=C(C=C(C=C2)C#N)C3=CC=C(C=C3)OC(F)(F)F)(C4=CC=C(C=C4)C#N)O
Appearance white solid powder

Chemical and Pharmacological Properties of ABT-100

Structural Characteristics

ABT-100 (CAS No. 450839-40-4) possesses a molecular formula of C27H19F3N4O3\text{C}_{27}\text{H}_{19}\text{F}_{3}\text{N}_{4}\text{O}_{3} and a molecular weight of 504.46 g/mol . The compound features a stereospecific configuration at the chiral center, with an (S)-enantiomer exhibiting superior FTase inhibitory activity compared to its (R)-counterpart . Key functional groups include:

  • A trifluoromethoxy substituent enhancing metabolic stability

  • Cyanophenyl moieties contributing to π-π stacking interactions with the FTase active site

  • A methylimidazole group facilitating zinc coordination in the enzyme's catalytic domain .

Table 1: Physicochemical Properties of ABT-100

PropertyValueSource
Molecular Weight504.46 g/mol
SolubilityDMSO-soluble (>10 mM)
LogP3.8 (predicted)
Oral Bioavailability70-80% (murine models)

Mechanism of Action

ABT-100 competitively inhibits FTase (IC50=0.05nM\text{IC}_{50} = 0.05 \, \text{nM}) by binding to the enzyme's zinc-containing active site, preventing the transfer of farnesyl groups to Ras proteins . This post-translational modification is essential for Ras membrane localization and subsequent activation of downstream oncogenic pathways:

  • PI3K/Akt/mTOR Suppression: Treatment with 10-100 nM ABT-100 reduces phosphoinositide 3-kinase (PI3K) activity by 85% and Akt phosphorylation by 92% in HepG2 hepatocellular carcinoma cells .

  • Cell Cycle Arrest: Through stabilization of nuclear p27Kip1^\text{Kip1}, ABT-100 inhibits cyclin-dependent kinase 2 (CDK2) activity, inducing G1 phase arrest at concentrations ≥5 nM .

  • Antiangiogenic Effects: Dose-dependent reduction of vascular endothelial growth factor (VEGF) secretion (62% decrease at 50 nM) via HIF-1α pathway modulation .

Preclinical Efficacy Across Cancer Models

In Vitro Antiproliferative Activity

ABT-100 demonstrates broad-spectrum cytotoxicity against Ras-mutant and wild-type malignancies:

Table 2: Cell Line Sensitivity to ABT-100

Cell LineCancer TypeRas StatusIC50\text{IC}_{50} (nM)Source
EJ-1BladderH-Ras mutant2.2
DLD-1ColorectalKi-Ras mutant3.8
MDA-MB-231BreastKi-Ras mutant5.9
PC-3ProstateWild-type70

Notably, the compound achieves >90% colony formation inhibition at concentrations equivalent to its IC50\text{IC}_{50} values, suggesting potent clonogenic suppression .

In Vivo Antitumor Performance

Subcutaneous administration of ABT-100 (6.25-12.5 mg/kg/day) in C.B-17 scid mice bearing EJ-1 xenografts resulted in:

  • 78% reduction in tumor volume after 21 days

  • 92% decrease in microvessel density (CD31+ staining)

  • Complete regression in 40% of treated tumors .

In chemically induced hepatocellular carcinoma models, prophylactic ABT-100 treatment (10 mg/kg oral) reduced tumor multiplicity by 65% and incidence by 54% compared to controls .

Clinical Development Considerations

Biomarker Development

Promising pharmacodynamic markers include:

  • Pre-lamin A accumulation (EC50_{50} = 3 nM in peripheral blood mononuclear cells)

  • Plasma VEGF-A reduction (≥40% from baseline)

  • Farnesyltransferase activity in buccal mucosa cells (82% inhibition at CtroughC_{\text{trough}}) .

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator